An In-depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
An In-depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the limited specific data on this particular compound in publicly accessible literature, this guide also incorporates information on the synthesis and biological activities of structurally related tetrahydropyridine derivatives to provide a contextual framework for researchers. It is important to note that while this information is provided for guidance, the specific properties and activities of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine require dedicated experimental investigation.
Core Compound Properties
While detailed experimental data for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is scarce, its basic molecular properties can be summarized. The hydrochloride salt of this compound is also noted in chemical supplier databases.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₀BrN[1] | |
| Molecular Weight | 176.06 g/mol | |
| CAS Number | 365261-27-4[1][2] | For the free base |
| Hydrochloride Salt Molecular Formula | C₆H₁₁BrClN[3] | |
| Hydrochloride Salt Molecular Weight | 212.52 g/mol [3] | |
| Hydrochloride Salt CAS Number | 850411-25-5[3][4] |
Synthesis of Tetrahydropyridine Derivatives
General Synthetic Approaches:
-
Multi-component Reactions (MCRs): MCRs are efficient for creating highly substituted tetrahydropyridines in a one-pot synthesis. These reactions often involve the condensation of an amine, an aldehyde, and a β-ketoester or other activated methylene compound.[5]
-
Rhodium-Catalyzed C-H Functionalization: A rhodium(I)-catalyzed cascade reaction involving C-H activation, alkenylation, and electrocyclization has been reported for the synthesis of highly substituted tetrahydropyridines on a gram scale with low catalyst loadings.[6]
-
Palladium-Catalyzed Cyclization: Palladium-catalyzed cyclization-Heck reactions of allenamides and aryl halides have been used to construct 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives.[7]
-
Ring-Closing Metathesis (RCM): RCM of olefin-containing enamides using ruthenium-based catalysts is another viable method for preparing protected six-membered cyclic enamides, which are precursors to tetrahydropyridines.[8]
A potential synthetic approach for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine could involve the bromination of a suitable N-methyl-tetrahydropyridine precursor or the cyclization of an appropriately functionalized acyclic precursor containing bromine.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence of the biological activity or signaling pathway engagement of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is not available in the current literature. However, the tetrahydropyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.
Known Activities of Tetrahydropyridine Derivatives:
-
Enzyme Inhibition: Certain tetrahydropyridine analogs are known to be potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[9]
-
Antimicrobial and Anticancer Properties: Various tetrahydropyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiviral activities.[10]
-
Neuroactivity: The tetrahydropyridine core is found in neuroactive compounds. The structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin, suggests that novel derivatives should be handled with care and assessed for potential neurotoxicity or other neurological effects.
Given that many marine natural products containing bromine exhibit significant biological activities, including antibacterial and antifungal properties, it is plausible that 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine could possess similar activities.[11][12]
Due to the absence of specific data, a signaling pathway diagram for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine cannot be constructed.
Generic Experimental Protocols for Characterization and Screening
For a novel compound such as 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a systematic approach to characterization and biological evaluation is necessary. The following outlines a general workflow.
A. Physicochemical Characterization
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Gas Chromatography (GC): An alternative method for purity analysis, especially for volatile compounds.
-
-
Physical Properties:
-
Melting Point/Boiling Point Determination: To assess the physical state and purity.
-
Solubility Studies: To determine suitable solvents for biological assays.
-
B. Biological Screening
-
Initial Cytotoxicity Assessment:
-
MTT or similar cell viability assays: To determine the concentration range at which the compound is toxic to cells, which is crucial for planning further biological experiments.
-
-
Antimicrobial Activity Screening:
-
Broth microdilution or disk diffusion assays: To evaluate the compound's ability to inhibit the growth of a panel of bacteria and fungi.
-
-
Enzyme Inhibition Assays:
-
Based on structural similarities to known inhibitors, assays for enzymes like MAO-B could be performed.
-
-
Receptor Binding Assays:
-
To investigate potential interactions with CNS receptors, given the tetrahydropyridine core.
-
Visualizations
As specific experimental workflows or signaling pathways for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine are not documented, a generalized workflow for the characterization and initial screening of a novel heterocyclic compound is presented below.
Caption: A generalized workflow for the synthesis, characterization, and biological screening of a novel compound.
Conclusion
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a chemical entity for which detailed scientific literature is not widely available. This guide has provided its core molecular properties and has drawn upon data from related tetrahydropyridine compounds to suggest potential avenues for its synthesis and biological investigation. The tetrahydropyridine scaffold is of significant interest in medicinal chemistry, and therefore, a thorough experimental evaluation of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is warranted to determine its unique chemical and biological characteristics. Researchers are encouraged to use the general protocols and workflows presented here as a starting point for their investigations.
References
- 1. 3-Bromo-1-Methyl-1,2,5,6-Tetrahydropyridine|CAS 365261-27-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. 3-BroMo-1-Methyl-1,2,5,6-tetrahydropyridine (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. echemi.com [echemi.com]
- 4. parchem.com [parchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auctoresonline.org [auctoresonline.org]
- 8. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
